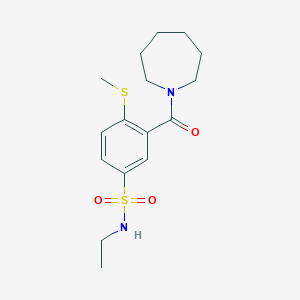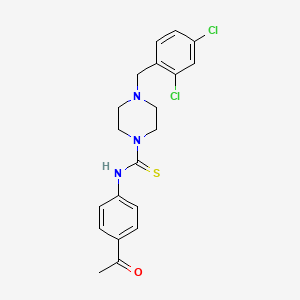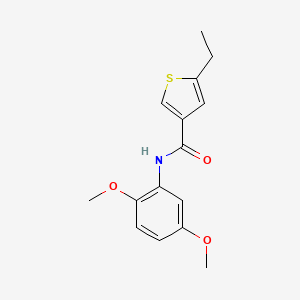![molecular formula C18H16BrFN4O2S2 B4595036 1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B4595036.png)
1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Übersicht
Beschreibung
1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a bromophenoxy group, and a fluorophenyl urea moiety
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Synthesis of 2-(4-Bromophenoxy)ethylthiol: This intermediate is prepared by reacting 4-bromophenol with 2-chloroethylthiol in the presence of a base such as sodium hydroxide.
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide and an appropriate halogenated compound.
Coupling Reaction: The 2-(4-bromophenoxy)ethylthiol is then coupled with the thiadiazole intermediate under suitable conditions, often involving a base and a solvent like dimethylformamide (DMF).
Urea Formation: Finally, the fluorophenyl isocyanate is reacted with the coupled intermediate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted phenoxy derivatives.
Wirkmechanismus
The mechanism of action of 1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, van der Waals forces, and possibly covalent interactions. The thiadiazole ring and urea moiety may play a role in binding to specific enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[5-({[2-(4-Bromophenoxy)ethyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea: This compound is similar in structure but contains a methoxy group instead of a fluorophenyl group.
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound features a triazole ring instead of a thiadiazole ring.
Uniqueness
1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-[5-[2-(4-bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN4O2S2/c19-12-5-7-13(8-6-12)26-9-10-27-11-16-23-24-18(28-16)22-17(25)21-15-4-2-1-3-14(15)20/h1-8H,9-11H2,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIJFWOXGOQHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)CSCCOC3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)-N~2~-[4-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4594963.png)
![6-{[4-Phenyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4594976.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4594986.png)





![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4595017.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-phenylglycinamide](/img/structure/B4595019.png)
![1-(3,5-Dimethylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B4595039.png)
![1-(4-bromophenyl)-3-[(3-chloro-2-methylphenyl)amino]-1-propanone](/img/structure/B4595046.png)
